chemical structure and properties of 1-(2-aminophenyl)azetidin-2-one
chemical structure and properties of 1-(2-aminophenyl)azetidin-2-one
An In-Depth Technical Guide to 1-(2-Aminophenyl)azetidin-2-one
Foreword
The β-lactam (azetidin-2-one) ring system is a cornerstone of medicinal chemistry, most famously forming the pharmacophore of the penicillin and cephalosporin classes of antibiotics.[1][2] The inherent ring strain of this four-membered heterocycle makes it a versatile synthetic intermediate and a potent electrophile for biological targets.[3] This guide focuses on a specific, yet significant, derivative: 1-(2-aminophenyl)azetidin-2-one. By tethering an aromatic amine to the lactam nitrogen, this molecule combines the reactivity of the β-lactam with the nucleophilic and aromatic character of the 2-aminophenyl group. This unique combination presents intriguing possibilities for drug design and chemical synthesis. This document serves as a technical resource for researchers, providing a consolidated overview of its structure, properties, synthesis, and potential applications, grounded in established scientific literature.
Molecular Structure and Identification
1-(2-Aminophenyl)azetidin-2-one is a heterocyclic compound featuring a central four-membered azetidin-2-one ring where the nitrogen atom is directly bonded to the C1 position of a 2-aminophenyl (ortho-aminophenyl) group. This arrangement dictates its chemical behavior, blending the electrophilic nature of the lactam carbonyl with the nucleophilic character of the exocyclic primary amine.
Key Identifiers:
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IUPAC Name: 1-(2-aminophenyl)azetidin-2-one
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Molecular Formula: C₉H₁₀N₂O
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Molecular Weight: 162.19 g/mol [4]
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CAS Registry Number: 682341-17-9[4]
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Canonical SMILES: C1CN(C1=O)C2=CC=CC=C2N[4]
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InChIKey: PVBIYRKDWMPTLU-UHFFFAOYSA-N[4]
Caption: 2D structure of 1-(2-aminophenyl)azetidin-2-one.
Synthesis and Experimental Protocols
The most prevalent and versatile method for constructing the azetidin-2-one ring is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction first reported in 1907.[5] This approach remains the cornerstone for synthesizing a wide array of β-lactam derivatives, including 1-(2-aminophenyl)azetidin-2-one. The reaction proceeds via a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene, forming a zwitterionic intermediate, which then undergoes conrotatory electrocyclization to yield the four-membered ring.[5]
General Synthetic Workflow
The synthesis is typically achieved through a two-stage process: formation of a Schiff base (imine) followed by cyclization with a ketene precursor.
Caption: General workflow for the synthesis of 1-(2-aminophenyl)azetidin-2-one.
Detailed Experimental Protocol
This protocol is a generalized procedure based on methodologies described for the synthesis of related azetidin-2-ones.[2][4][6]
Step 1: Synthesis of the Imine Intermediate
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Rationale: The formation of an imine (Schiff base) is a prerequisite for the Staudinger cycloaddition. This step involves the condensation of a primary amine with an aldehyde or ketone. For the target molecule, an appropriate precursor providing the 2-aminophenyl imine structure is required. While direct synthesis from 2-aminobenzaldehyde derivatives is common, other routes may start from precursors like o-phenylenediamine.
Step 2: Cycloaddition to form 1-(2-aminophenyl)azetidin-2-one
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Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve the imine intermediate (1 equivalent) in a dry polar aprotic solvent, such as 1,4-dioxane.[4]
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Base Addition: Add triethylamine (Et₃N) (2-3 equivalents) to the solution. The triethylamine acts as a base to neutralize the HCl byproduct generated from the acyl chloride and facilitates the in situ formation of the ketene.
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Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This is critical to control the exothermic reaction and minimize side-product formation.
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Ketene Precursor Addition: Slowly add chloroacetyl chloride (1.5-2 equivalents), dissolved in the same dry solvent, to the stirred mixture via the dropping funnel over 30-60 minutes. The dropwise addition maintains a low concentration of the highly reactive ketene, favoring the desired cycloaddition.
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Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up and Isolation:
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Filter the reaction mixture to remove the triethylamine hydrochloride salt that precipitates out.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
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Physicochemical and Spectroscopic Data
Accurate characterization is essential for confirming the structure and purity of the synthesized compound. While some physical properties like melting and boiling points are not widely reported in public literature, a comprehensive spectroscopic profile can be established.[4]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | [4] |
| Molecular Weight | 162.19 g/mol | [4] |
| Melting Point | Not Reported | [4] |
| Boiling Point | Not Reported | [4] |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF, 1,4-dioxane) | [4] |
Spectroscopic Characterization
The following data represents typical spectral features observed for 1-(2-aminophenyl)azetidin-2-one and its closely related derivatives.
| Spectroscopy | Feature | Typical Wavenumber / Chemical Shift | Assignment |
| FT-IR | Carbonyl Stretch (C=O) | 1720–1760 cm⁻¹ | β-Lactam carbonyl group[4] |
| Amine Stretch (N-H) | 3200–3300 cm⁻¹ | Primary aromatic amine (NH₂)[4] | |
| C-N Stretch | 1594–1660 cm⁻¹ | β-Lactam and aromatic C-N bonds[4] | |
| ¹H NMR (DMSO-d₆) | Amine Protons | δ 5.1 ppm (singlet, 2H) | -NH₂[4] |
| Aromatic Protons | δ 6.6–7.4 ppm (multiplet, 4H) | -C₆H₄-[4] | |
| β-Lactam Protons | δ 3.2–3.8 ppm (multiplet, 4H) | -CH₂-CH₂- in the azetidinone ring[4] | |
| Mass Spec (MS) | Molecular Ion (M⁺) | m/z ≈ 162.19 | Corresponds to the molecular weight |
Expert Interpretation:
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The high stretching frequency of the β-lactam carbonyl in the IR spectrum is a hallmark of the strained four-membered ring, distinguishing it from less strained amides.
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In ¹H NMR, the broad singlet for the amine protons is characteristic and would disappear upon a D₂O shake, a common technique for identifying exchangeable protons.
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Mass spectrometry would show a prominent molecular ion peak. Key fragmentation patterns would likely involve the cleavage of the lactam ring, a characteristic fragmentation for 2-azetidinones.[7]
Reactivity and Potential Applications
The chemical utility of 1-(2-aminophenyl)azetidin-2-one stems from its two distinct functional centers: the electrophilic β-lactam ring and the nucleophilic aromatic amine.
Reactivity Profile
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β-Lactam Ring-Opening: The high degree of ring strain makes the lactam carbonyl highly susceptible to nucleophilic attack. This is the fundamental mechanism of action for β-lactam antibiotics, where the molecule acylates bacterial transpeptidase enzymes, inhibiting cell wall synthesis.[2] This inherent reactivity makes the compound a valuable synthon for creating more complex acyclic structures.
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Aromatic Amine Nucleophilicity: The primary amine at the ortho position of the phenyl ring is a potent nucleophile. It can undergo a variety of reactions, including acylation, alkylation, and diazotization. For instance, it can react with another molecule of chloroacetyl chloride to form bis-azetidinone derivatives, expanding its molecular complexity.[4]
Biological and Medicinal Potential
While the parent compound itself is not a widely used therapeutic, its structural motifs are of significant interest in drug discovery.
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Antimicrobial Activity: Derivatives of 1-(2-aminophenyl)azetidin-2-one, particularly bis-azetidinones, have demonstrated moderate antimicrobial activity against pathogens like E. coli and S. aureus.[4] The presence of the 2-aminophenyl group is thought to enhance membrane penetration through π-π stacking interactions with microbial lipids, potentially improving drug delivery to the target site.[4]
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Enzyme Inhibition: The azetidin-2-one scaffold is a known inhibitor of various enzymes beyond bacterial transpeptidases, including cholesterol absorption inhibitors and other proteases.[8] The specific substitution pattern on the N-1 nitrogen and C-4 positions of the ring heavily influences target specificity. The ortho-amino group on the phenyl ring provides a handle for further derivatization to optimize binding affinity. For example, the position of the amine is critical; the isomeric 1-(3-aminophenyl)azetidin-2-one shows reduced affinity for targets like HDAC8 compared to the 2-amino analog, highlighting the structural importance of the ortho-substitution.[4]
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Synthetic Building Block: The compound serves as a versatile intermediate for synthesizing more elaborate molecules. The dual functionality allows for selective modification at either the amine or the lactam ring, making it a valuable component in combinatorial chemistry libraries aimed at discovering new bioactive agents.
Conclusion
1-(2-aminophenyl)azetidin-2-one is a strategically important heterocyclic compound that marries the classical reactivity of the β-lactam ring with the synthetic versatility of an aromatic amine. Its synthesis via the Staudinger reaction is well-established, and its structure can be unequivocally confirmed through standard spectroscopic methods. While its direct therapeutic applications are still under exploration, its derivatives show promise as antimicrobial agents, and its structure serves as a valuable scaffold for medicinal chemistry. For researchers in drug development, this molecule represents a compelling starting point for the design of novel enzyme inhibitors and other biologically active compounds.
References
- Vulcanchem. (n.d.). 1-(2-Aminophenyl)azetidin-2-one.
- Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402.
- Khan, I., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. Molecules, 27(19), 6529.
- Ajmeri, A. A., & Bhanderi, K. D. (n.d.). SYNTHESIS OF AZETIDIN-2-ONES DERIVED FROM 7-ACETOXY-3-AMINO-2H-1-BENZOPYRAN-2-ONE. Indian Journal of Heterocyclic Chemistry, 24(1), 1-6.
- D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3845.
- Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
- Saka, H., & Bulut, M. (2018). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. Croatica Chemica Acta, 91(3).
- Deshmukh, A. R. A. S., Bhawal, B. M., & Krishnaswamy, D. (2004). Azetidin-2-ones, Synthon for Biologically Important Compounds. Current Medicinal Chemistry, 11(14), 1889-1920.
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